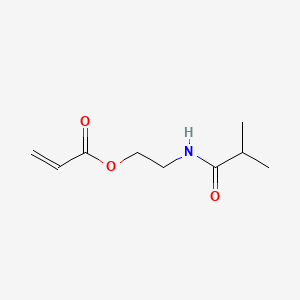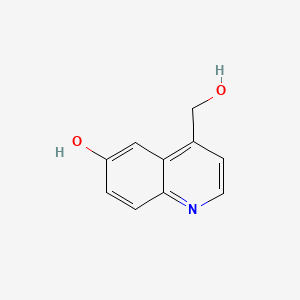
2-Isobutyramidoethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyramidoethyl acrylate is an organic compound with the molecular formula C9H15NO3 It is a derivative of prop-2-enoic acid (acrylic acid) and is characterized by the presence of a 2-methylpropanamido group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyramidoethyl acrylate typically involves the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the esterification of prop-2-enoic acid with 2-(2-methylpropanamido)ethanol. The reaction is conducted in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyramidoethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: 2-(2-Methylpropanamido)ethanol and prop-2-enoic acid.
Addition Reactions: Haloalkanes or other addition products depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Isobutyramidoethyl acrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials.
Biomedical Research: It is investigated for its potential use in drug delivery systems and biomedical coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Isobutyramidoethyl acrylate primarily involves its ability to undergo polymerization and other chemical reactions. The double bond in the prop-2-enoate moiety allows it to participate in free radical polymerization, leading to the formation of polymers with various properties. The amido group can also interact with other functional groups, influencing the reactivity and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl prop-2-enoate: A simpler ester of prop-2-enoic acid without the amido group.
2-(2-Ethoxyethoxy)ethyl prop-2-enoate: An ester with an ethoxyethoxy group instead of the methylpropanamido group.
Uniqueness
2-Isobutyramidoethyl acrylate is unique due to the presence of the 2-methylpropanamido group, which imparts specific properties to the compound. This functional group can influence the reactivity, solubility, and polymerization behavior of the compound, making it distinct from other similar esters.
Propiedades
Número CAS |
172351-66-5 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.223 |
Nombre IUPAC |
2-(2-methylpropanoylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(11)13-6-5-10-9(12)7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |
Clave InChI |
VOHGKWWKLYEEJF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCOC(=O)C=C |
Sinónimos |
2-Propenoic acid, 2-[(2-methyl-1-oxopropyl)amino]ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)


